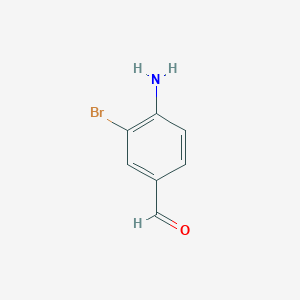

4-Amino-3-bromobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-bromobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBYVHVNHYBESU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448040 | |

| Record name | 4-Amino-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42580-44-9 | |

| Record name | 4-Amino-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stability and Storage Conditions for 4-Amino-3-bromobenzaldehyde: A Technical Guide

Part 1: Executive Summary & Critical Parameters

4-Amino-3-bromobenzaldehyde (CAS: 42580-44-9) is a bifunctional aromatic intermediate critical in the synthesis of heterocycles and pharmaceutical scaffolds. Its stability is compromised by two competing degradation pathways: auto-oxidation of the aldehyde moiety and self-condensation between the amine and aldehyde groups.

Immediate Storage Directive:

-

Temperature: Refrigerate at 2–8°C (Do not freeze unless lyophilized/stabilized).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen).

-

Light: Strictly Protect from Light (Amber vials).

-

Physical State: Yellow to yellow-brown powder.[1]

Part 2: Chemical Identity & Stability Profile

Chemical Structure & Reactivity

The molecule features an electron-rich amino group (

| Property | Specification |

| CAS Number | 42580-44-9 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 200.03 g/mol |

| Appearance | Yellow to yellow-brown powder |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

Degradation Mechanisms (The "Why")

Understanding the causality of degradation is essential for implementing effective storage protocols.

-

Auto-oxidation (Aerobic Instability): The aldehyde proton is susceptible to radical abstraction by atmospheric oxygen, leading to the formation of 4-amino-3-bromobenzoic acid . This is accelerated by light and trace metal impurities.

-

Self-Condensation (Oligomerization): Unlike simple benzaldehydes, this molecule contains an internal nucleophile (amine) and an electrophile (aldehyde). While the meta substitution pattern reduces the likelihood of intramolecular cyclization, intermolecular attack is inevitable over time. This forms unstable Schiff bases (imines), which further polymerize into dark, insoluble tars (often observed as the material turning from yellow to dark brown).

-

Photolytic Dehalogenation: The carbon-bromine bond is sensitive to UV light. Prolonged exposure can lead to homolytic cleavage, generating aryl radicals that induce complex side reactions.

Visualization of Degradation Pathways

Figure 1: Primary degradation pathways. Note that self-condensation is concentration and temperature-dependent.

Part 3: Storage & Handling Protocols

The "Golden Standard" Storage Workflow

This protocol is designed to maximize shelf-life (6–12 months).

Step 1: Receipt & Inspection

-

Upon arrival, inspect the color. It should be yellow. A dark brown or black crust indicates significant polymerization.

-

Action: If the container is clear glass, immediately transfer to an amber vial or wrap in aluminum foil.

Step 2: Inert Atmosphere Packaging

-

The material must be stored under an inert atmosphere.

-

Protocol:

-

Place the open vial in a desiccator or glove bag flushed with Argon (preferred over Nitrogen due to higher density).

-

Purge the headspace of the vial for 30 seconds.

-

Cap tightly and seal with Parafilm or electrical tape to prevent gas exchange.

-

Step 3: Temperature Control

-

Store at 2–8°C (Standard Refrigerator).

-

Warning: Do not store in a freezer (-20°C) unless the vial is perfectly sealed against moisture. Freeze-thaw cycles can introduce condensation, which catalyzes Schiff base formation.

Handling for Synthesis

When using this reagent in drug development workflows:

-

Equilibration: Allow the refrigerated vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.

-

Solvent Choice: Dissolve in anhydrous solvents (DCM, THF, or DMF) immediately prior to use. Do not store stock solutions for >24 hours.

-

Re-purification: If the material has darkened:

-

Dissolve in minimal warm Ethyl Acetate.

-

Filter through a small pad of silica gel (removes polar polymers).

-

Precipitate with Hexanes/Heptane.

-

Storage Decision Tree

Figure 2: Decision logic for handling incoming or aged material.

Part 4: Safety & Toxicology (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled as a potent irritant and potential sensitizer, similar to other halogenated benzaldehydes.

| Hazard Class | GHS Category | Statement |

| Acute Toxicity | Category 4 | Harmful if swallowed. |

| Skin Irritation | Category 2 | Causes skin irritation.[2][3][4] |

| Eye Irritation | Category 2A | Causes serious eye irritation.[3] |

| STOT-SE | Category 3 | May cause respiratory irritation.[3] |

PPE Requirements:

-

Respiratory: Use in a certified chemical fume hood. Avoid dust generation.[2][3][5]

-

Skin: Nitrile gloves (0.11 mm minimum thickness).

-

Eyes: Chemical safety goggles.

Part 5: References

-

Organic Syntheses. (1951). p-Aminobenzaldehyde: Synthesis and Handling of Amino-Aldehydes. Org.[6] Synth. 1951, 31, 6. Retrieved from [Link]

Sources

- 1. This compound 95% | CAS: 42580-44-9 | AChemBlock [achemblock.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Phthalic Anhydride | C6H4(CO)2O | CID 6811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Electronic effects of the amino and bromo substituents

Title: Electronic Dichotomy in Medicinal Chemistry: A Comparative Technical Guide to Amino and Bromo Substituents

Executive Summary

In the architecture of small molecule drug discovery, the amino (

This guide provides a rigorous analysis of these effects, moving beyond textbook definitions to explore their impact on Structure-Activity Relationships (SAR), metabolic stability, and synthetic strategy.[1][2]

Fundamental Electronic Architectures

The distinct behaviors of

Orbital Overlap and The "Mismatch" Theory

-

Amino (

): The nitrogen atom utilizes a -

Bromo (

): Bromine utilizes a

Quantitative Electronic Parameters (Hammett & Hansch)

The following table summarizes the quantitative impact of these substituents. Note the sign inversion in

| Parameter | Description | Amino ( | Bromo ( | Mechanistic Implication |

| Hammett Para | -0.66 | +0.23 | ||

| Hammett Meta | -0.16 | +0.39 | ||

| Field/Inductive | 0.08 | 0.45 | Bromine exerts a powerful through-bond withdrawing effect.[1] | |

| Resonance | -0.74 | -0.22 | Nitrogen resonance is ~3.5x stronger than Bromine.[1] | |

| Hansch (LogP) | -1.23 | +0.86 |

Mechanistic Visualization: The Push-Pull Dynamic

The following diagram illustrates the competing electronic vectors that dictate reactivity.

Caption: Vector analysis of electronic displacement. Green arrows indicate electron donation; Red arrows indicate withdrawal.[1] Thickness denotes magnitude.

Reactivity Profiles & Synthetic Implications

Electrophilic Aromatic Substitution (EAS)

-

Amino: The activation is so potent that poly-substitution is the norm.[3] In acidic media, protonation converts

to-

Strategy: Protect as acetanilide (

) to moderate activity and ensure mono-substitution.[1]

-

-

Bromo: Deactivates the ring but directs ortho/para due to the lone pair. It requires stronger conditions (Lewis acid catalysis) than aniline derivatives.[1][2]

Lithiation Behavior (Critical for Scaffold Decoration)

-

Bromo (Lithium-Halogen Exchange): Reaction with

-BuLi at -78°C results in rapid Li-Br exchange (-

Reaction:

-

-

Amino (Directed Ortho Metalation - DoM): Free amines quench organolithiums.[1] Protected amines (e.g., Boc-NH-Ar) act as Directed Metalation Groups (DMGs), coordinating Li and directing deprotonation to the ortho position.[1][2]

Detailed Synthetic Protocols

Protocol A: Regioselective Monobromination of Aniline

Objective: Synthesize 4-bromoaniline without generating the 2,4,6-tribromo byproduct.[1][2]

Method: Use of N-Bromosuccinimide (NBS) in DMF allows for controlled release of

-

Preparation: Dissolve aniline (10 mmol, 1.0 eq) in anhydrous DMF (10 mL) in a round-bottom flask shielded from light (aluminum foil).

-

Addition: Cool to 0°C. Add NBS (10.5 mmol, 1.05 eq) portion-wise over 15 minutes. The slow addition prevents local high concentrations of brominating agent.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2]

-

Workup: Pour mixture into ice-water (50 mL). The product often precipitates.[1] If not, extract with EtOAc (

mL).[1][2] Wash organics with water ( -

Purification: Recrystallize from ethanol/water or flash chromatography.

-

Validation:

H NMR should show distinct AA'BB' pattern (para-substitution).

Protocol B: Buchwald-Hartwig Amination (Converting Ar-Br to Ar-NH-R)

Objective: Cross-coupling an aryl bromide with a primary amine.[1] Mechanism: Pd(0) oxidative addition into C-Br bond, followed by amine coordination and reductive elimination.[1][2]

-

Setup: Flame-dry a Schlenk tube. Add Aryl Bromide (1.0 mmol), Amine (1.2 mmol),

(1.4 mmol), and -

Ligand: Add BINAP (3 mol%). The bidentate phosphine is crucial for preventing

-hydride elimination.[1] -

Solvent: Evacuate/backfill with Argon (

).[1] Add anhydrous Toluene (5 mL). -

Heating: Heat to 100°C for 12-18 hours.

-

Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.[1]

-

Purification: Flash chromatography on silica gel.

Strategic Decision Tree: Synthesis & SAR

Use this logic flow to determine when to deploy Amino vs. Bromo substituents in lead optimization.

Caption: Decision matrix for selecting substituents based on physicochemical requirements and synthetic utility.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1][2] Link[2]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd Ed.).[1] Oxford University Press.[1] (Chapter 21: Electrophilic Aromatic Substitution). Link

-

Surry, D. S., & Buchwald, S. L. (2008).[1][2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1][2] Link[2]

-

Gilman, H., & Spatz, S. M. (1940).[1][2] Some Reactions of Organolithium Compounds with 6-Bromo- and 6-Chloro-quinolines. Journal of the American Chemical Society, 62(2), 446.[2] (Foundational text on Halogen-Metal Exchange). Link[2]

-

Mitchell, R. H., et al. (1979).[1][2] N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds.[1] The Journal of Organic Chemistry, 44(25), 4733–4735.[2] Link[2]

Sources

Strategic Utilization of 4-Amino-3-bromobenzaldehyde: A Multifunctional Scaffold for Heterocyclic Architecture

CAS: 42580-44-9 Formula: C₇H₆BrNO Molecular Weight: 200.03 g/mol [1]

Executive Summary: The Orthogonal Reactivity Triad

In the landscape of modern medicinal chemistry, 4-Amino-3-bromobenzaldehyde represents a "privileged scaffold" due to its unique substitution pattern. Unlike simple anilines or benzaldehydes, this molecule possesses three distinct reactive sites that are chemically orthogonal—meaning one can be manipulated without affecting the others under specific conditions.

For the drug development professional, this molecule is not merely a reagent but a linchpin intermediate . It allows for the construction of fused heterocycles (via the ortho-bromoaniline motif) while preserving a reactive aldehyde "handle" for late-stage diversification (e.g., attaching solubilizing tails or pharmacophores).

The Triad of Reactivity

-

The Ortho-Bromoaniline Core (C3/C4): The juxtaposition of the amino group (-NH₂) and the bromine atom (-Br) creates an ideal site for transition-metal-catalyzed annulation reactions. This is the gateway to Indoles , Benzimidazoles , and Quinazolines .

-

The Aryl Bromide (C3): Beyond cyclization, this site is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of biaryl systems.

-

The Para-Aldehyde (C1): Located para to the amino group, the aldehyde remains electronically distinct. It serves as an electrophilic anchor for reductive amination, olefination (Wittig/Horner-Wadsworth-Emmons), or multicomponent reactions (Ugi/Passerini).

Primary Applications in Heterocyclic Synthesis

A. Synthesis of 5/6-Substituted Indoles

The most high-value application of this compound is its conversion into substituted indoles. The ortho-haloamine motif is the classic substrate for the Larock Indole Synthesis or a tandem Sonogashira Coupling/Cyclization .

-

Mechanism: The reaction proceeds via Pd-catalyzed cross-coupling of a terminal alkyne with the C3-Bromine, followed by an intramolecular nucleophilic attack of the C4-Amine onto the activated alkyne.

-

Strategic Advantage: The resulting indole retains the aldehyde group (typically at the C5 or C6 position of the indole, depending on numbering conventions relative to the bridgehead). This allows for the synthesis of "Formyl-Indoles," which are critical intermediates for kinase inhibitors.

B. Benzimidazole Construction

Benzimidazoles are ubiquitous in antiparasitic and antineoplastic agents.

-

Pathway: this compound can undergo Pd-catalyzed amidation with primary amides or ureas, followed by condensation, to yield benzimidazoles.

-

Alternative: Reaction with amidines via Cu-catalysis allows for the direct formation of the imidazole ring fused to the benzene core.

C. Quinazoline Derivatives

While standard quinazoline synthesis often utilizes ortho-aminobenzaldehydes, this para-aldehyde isomer requires a different approach.

-

Rosenmund-von Braun Reaction: The C3-Bromine is first converted to a nitrile (using CuCN or Zn(CN)₂). The resulting 4-amino-3-cyanobenzaldehyde is a potent precursor for quinazolines via reaction with Grignard reagents or formamide.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways available from this single scaffold.

Caption: Divergent synthesis map showing the transformation of this compound into three distinct pharmacophore classes.

Detailed Experimental Protocol: Synthesis of 6-Formylindole Derivative

This protocol describes the conversion of this compound into a substituted indole via a Sonogashira coupling-cyclization sequence . This method is preferred for its atom economy and the preservation of the aldehyde functionality.

Objective

To synthesize 2-phenyl-1H-indole-6-carbaldehyde from this compound.

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Phenylacetylene (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

-

Co-Catalyst: Copper(I) iodide (CuI) (2 mol%)

-

Base: Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: DMF (Anhydrous) or 1,4-Dioxane

-

Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Methodology

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with argon for 10 minutes.

-

Charging: Add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.02 equiv) to the flask.

-

Solvation: Add anhydrous DMF via syringe. Degas the solution by bubbling argon through the solvent for 10 minutes.

-

Addition: Add Triethylamine (3.0 equiv) followed by Phenylacetylene (1.2 equiv) dropwise.

-

Reaction (Coupling): Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The intermediate alkyne may be visible.[2]

-

Cyclization (Indole Formation): Depending on the substrate, cyclization may occur spontaneously at 80°C. If the acyclic alkyne persists, increase temperature to 110°C for an additional 2–4 hours to drive the nucleophilic attack of the amine onto the alkyne (5-endo-dig cyclization).

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 65–80% Key Characterization:

-

¹H NMR: Disappearance of the broad NH₂ singlet (approx. 4.0-6.0 ppm) and appearance of the indole NH (approx. 11.0 ppm). Retention of the aldehyde proton (~10.0 ppm).

Strategic Considerations for Drug Discovery

Chemoselectivity Challenges

A common pitfall is the interference of the free amine during Suzuki couplings (poisoning Pd catalysts) or the aldehyde reacting with the amine intermolecularly (forming imines/oligomers).

-

Solution: If performing Suzuki coupling before cyclization, consider protecting the amine as an acetamide (Ac) or carbamate (Boc). However, for indole synthesis, the free amine is required for the mechanism.

Stability

This compound is sensitive to oxidation (air) and light.

-

Storage: Store under inert gas at 2–8°C.

-

Handling: Solutions in DMSO or DMF should be used immediately, as the aldehyde can undergo Cannizzaro disproportionation or oxidation to the benzoic acid over prolonged periods.

Comparison of Catalyst Systems

The following table summarizes catalyst efficiency for coupling reactions at the C3-Br position:

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (Suzuki) | Notes |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | Good (75-85%) | Standard conditions; robust. |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | Excellent (>90%) | Best for sterically hindered boronic acids. |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | Very Good (85%) | Excellent for heteroaryl boronic acids. |

References

-

Synthesis of Indoles via Pd-Catalyzed Annulation: Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). "Palladium-catalyzed reaction of o-aminophenylacetylenes with organic halides/triflates." Organic Letters. (Context: General methodology for o-haloaniline to indole conversion).

-

Quinazoline Synthesis Methodologies: Khan, I., et al. (2015). "Recent advances in the synthesis of quinazolines." RSC Advances.

-

Suzuki-Miyaura Coupling of Amino-Aryl Halides: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Compound Data & Safety: PubChem CID 10910522.[1] "this compound."[1][3] National Library of Medicine.

-

Application in Kinase Inhibitors: Zhang, J., et al. (2016). "Design and synthesis of novel quinazoline derivatives as EGFR inhibitors." European Journal of Medicinal Chemistry. (Note: Illustrates the utility of the quinazoline scaffold derived from this substitution pattern).

Sources

An In-depth Technical Guide to 4-Amino-3-bromobenzaldehyde: From Synthesis to Application

Abstract

This whitepaper provides a comprehensive technical overview of 4-Amino-3-bromobenzaldehyde, a pivotal substituted benzaldehyde that serves as a crucial building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. This guide traces the likely historical synthetic pathways leading to its creation, details contemporary, efficient synthetic protocols, and explores its diverse applications. By elucidating the chemical logic behind its synthesis and utility, this document aims to equip researchers, scientists, and drug development professionals with actionable insights and a robust understanding of this versatile chemical intermediate.

Introduction: The Strategic Importance of a Polysubstituted Aromatic Aldehyde

This compound, with the chemical formula C₇H₆BrNO, is a crystalline solid that has garnered significant attention in synthetic organic chemistry.[1][2] Its strategic value emanates from the unique arrangement of three distinct functional groups on the benzene ring: an electron-donating amine, an electron-withdrawing aldehyde, and a versatile halogen (bromine). This trifecta of functionalities allows for a high degree of synthetic manipulation, making it an ideal precursor for a wide array of complex molecular architectures.

The aldehyde group serves as a reactive handle for nucleophilic additions, reductive aminations, and condensation reactions. The amino group can be readily diazotized or acylated, and the bromo substituent is a prime site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This orthogonal reactivity is the cornerstone of its utility in the synthesis of heterocyclic compounds, pharmaceutical intermediates, and novel organic materials.

Historical Context and Evolution of Synthetic Strategies

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis can be understood as a logical progression of classical aromatic chemistry. The preparation of such a polysubstituted benzene ring would have historically relied on a careful sequence of electrophilic aromatic substitution reactions, with careful consideration of the directing effects of the substituents.

Plausible Early Synthetic Approaches

Early synthetic chemists would have likely approached the synthesis of this compound through a multi-step sequence, starting from a more readily available substituted aniline or benzaldehyde. A probable pathway would involve the direct bromination of 4-aminobenzaldehyde. However, this approach presents challenges in controlling the regioselectivity of the bromination, as the strongly activating amino group directs incoming electrophiles to the ortho and para positions. Given that the para position is already occupied by the aldehyde, bromination would be expected to occur at the ortho position (position 3), but over-bromination and side reactions would likely reduce the yield and purity of the desired product.

Another classical approach would be the Sandmeyer reaction, a cornerstone of aromatic synthesis. This could involve the diazotization of a suitable diamine precursor, followed by the introduction of the bromine atom.

Modern, Efficient Synthetic Routes

Contemporary organic synthesis has largely moved towards more efficient and selective methods. A common and reliable method for the preparation of this compound involves the bromination of an N-acylated 4-aminobenzaldehyde. The acyl group serves as a protecting group for the amine, moderating its activating effect and improving the regioselectivity of the bromination. Subsequent deprotection of the amine yields the desired product in higher purity and yield.

Another modern approach involves the formylation of a pre-functionalized aniline. For instance, 2-bromo-4-methylaniline can be N-acylated, the methyl group oxidized to an aldehyde, and the acyl group subsequently removed to yield this compound. Such methods, while potentially longer, often provide cleaner reactions and higher overall yields. The Vilsmeier-Haack and Gattermann-Koch reactions are classic examples of electrophilic formylation methods that could be adapted for such a synthesis.[3]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.04 g/mol |

| Appearance | Yellow to brown crystalline powder[2] |

| CAS Number | 42580-44-9[1][2] |

| Melting Point | Not consistently reported, varies with purity |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Spectroscopic data is crucial for confirming the identity and purity of the compound. Key expected features include:

-

¹H NMR: Distinct signals for the aldehyde proton (~9.8 ppm), and three aromatic protons, with coupling patterns indicative of a 1,2,4-trisubstituted ring. The amine protons will appear as a broad singlet.

-

¹³C NMR: Resonances for the aldehyde carbonyl carbon (~190 ppm), and six distinct aromatic carbons.

-

IR Spectroscopy: Characteristic peaks for the N-H stretch of the primary amine (~3300-3500 cm⁻¹), the C=O stretch of the aldehyde (~1680 cm⁻¹), and C-Br stretch in the fingerprint region.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine.

Applications in Research and Drug Development

The synthetic versatility of this compound has made it a valuable intermediate in several areas of chemical research and development.

-

Heterocyclic Synthesis: It is a common precursor for the synthesis of various heterocyclic systems, including benzimidazoles, quinolines, and benzodiazepines.[4] These scaffolds are prevalent in many biologically active molecules.

-

Pharmaceutical Intermediates: The ability to introduce diverse functionalities through the amine, aldehyde, and bromo groups makes it an important building block in the synthesis of active pharmaceutical ingredients (APIs).

-

Cross-Coupling Reactions: The presence of a bromine atom allows for its use in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and other carbon-carbon and carbon-heteroatom bonds.[5]

-

Materials Science: Derivatives of this compound have been investigated for their potential use in the synthesis of novel organic dyes and polymers with interesting photophysical properties.

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step protocol for the synthesis of this compound via the bromination of N-(4-formylphenyl)acetamide.

Step 1: Acetylation of 4-Aminobenzaldehyde

-

To a stirred solution of 4-aminobenzaldehyde (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq).

-

Heat the reaction mixture at 100°C for 1 hour.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-(4-formylphenyl)acetamide.

Step 2: Bromination of N-(4-formylphenyl)acetamide

-

Dissolve the N-(4-formylphenyl)acetamide (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

-

Filter the precipitate, wash with water, and dry to obtain N-(3-bromo-4-formylphenyl)acetamide.

Step 3: Hydrolysis to this compound

-

Suspend the N-(3-bromo-4-formylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Conclusion

This compound stands as a testament to the enabling power of synthetic organic chemistry. Its strategic combination of functional groups provides a versatile platform for the construction of a myriad of complex molecules. While its specific "discovery" may be nestled within the broader evolution of aromatic chemistry, its continued relevance in modern research and development is undeniable. A thorough understanding of its synthesis, properties, and reactivity is essential for any scientist seeking to leverage its synthetic potential in the pursuit of novel pharmaceuticals, materials, and other valuable chemical entities.

References

- Vertex AI Search. (n.d.). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved? Retrieved February 7, 2026.

-

Wikipedia. (2023, November 28). 4-Bromobenzaldehyde. In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Simple synthetic route to 4-aminobenzaldehydes from anilines. RSC Publishing. Retrieved February 7, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromobenzaldehyde. Retrieved February 7, 2026, from [Link]

-

Organic Letters. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2019, May 15). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved February 7, 2026, from [Link]

-

Scribd. (n.d.). Synthesis, Structure and Chemical Transformations of 4-Aminobenzaldehyde. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde.

- Google Patents. (n.d.). CN1201777A - Synthesis of p-benzaldehyde.

- Google Patents. (n.d.). US4036887A - Preparation of 3-bromobenzaldehyde.

-

Wikipedia. (2023, November 28). 3-Bromobenzaldehyde. In Wikipedia. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.

-

YouTube. (2022, September 29). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health. (2022, March 7). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved February 7, 2026, from [Link]

Sources

- 1. This compound | C7H6BrNO | CID 10910522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 42580-44-9 | AChemBlock [achemblock.com]

- 3. youtube.com [youtube.com]

- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of Polysubstituted Benzimidazoles Using 4-Amino-3-bromobenzaldehyde

Executive Summary

This technical guide details the strategic application of 4-Amino-3-bromobenzaldehyde (CAS: 19989-73-2) in Solid-Phase Organic Synthesis (SPOS). While often overlooked as a simple intermediate, this molecule acts as a "trident" scaffold in combinatorial chemistry, offering three orthogonal reactivity vectors:

-

Aldehyde (Electrophile): Facilitates anchoring via reductive amination or heterocycle formation (e.g., benzimidazoles).

-

Aryl Bromide (Electrophile): Enables late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Aniline (Nucleophile): Allows for orthogonal acylation, sulfonylation, or further heterocyclic annulation.

This protocol focuses on the "Reverse" Benzimidazole Strategy , where the aldehyde serves as the cyclization partner for resin-bound diamines, yielding a 2-aryl-benzimidazole core with high diversity potential.

Chemical Profile & Reactivity Logic

The Orthogonal Scaffold

The power of this compound lies in its ability to withstand specific SPOS conditions while remaining reactive under catalytic activation.

| Functional Group | SPOS Role | Activation Condition | Orthogonality |

| Aldehyde (-CHO) | Primary Anchor / Cyclization | Acid catalysis / Oxidation | Stable to basic Pd-coupling conditions. |

| Bromide (-Br) | Diversity Handle (Vector 1) | Pd(0) / Base / Heat | Inert to mild acid/amine couplings. |

| Amine (-NH₂) | Diversity Handle (Vector 2) | Acyl Chlorides / Sulfonyl Chlorides | Can be protected (Boc/Fmoc) if necessary. |

Strategic Workflow Diagram

The following diagram illustrates the "Diversity-Oriented Synthesis" (DOS) logic employed in this protocol.

Caption: Workflow for the synthesis of 2-(4-amino-3-bromophenyl)benzimidazoles, highlighting the sequential diversification of the bromine and amine handles.

Detailed Experimental Protocols

Pre-requisite: Resin Preparation

Context: This protocol assumes the use of a Rink Amide MBHA resin loaded with an o-phenylenediamine moiety. This is typically generated by coupling Fmoc-amino acids, followed by 4-fluoro-3-nitrobenzoic acid, nucleophilic aromatic substitution with a primary amine, and reduction of the nitro group.

Protocol A: Oxidative Cyclization (Benzimidazole Formation)

Objective: Condense this compound with the resin-bound diamine to form the benzimidazole core.

-

Reagents:

-

This compound (5.0 equiv relative to resin loading).

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP.

-

Oxidant: Open air (passive) or 10 mol% Ytterbium triflate (

) / DDQ (active).

-

-

Procedure:

-

Swell the resin-bound o-phenylenediamine (100 mg, ~0.6 mmol/g) in DMSO (3 mL) for 15 minutes.

-

Add This compound (5.0 equiv).

-

Critical Step: Heat the reaction mixture to 80°C for 12–16 hours in an open vessel (or a vial with a vented cap) to allow aerobic oxidation of the intermediate aminal to the benzimidazole.

-

Validation: Remove a small aliquot of resin, wash (DMF/MeOH/DCM), and perform a mini-cleavage (50% TFA/DCM). Analyze by LC-MS. The mass should correspond to the benzimidazole product (M+1). The bromine isotope pattern (1:1 doublet) should be clearly visible.

-

Wash the resin: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).

-

Protocol B: Palladium-Catalyzed Suzuki Cross-Coupling

Objective: Functionalize the aryl bromide position. The steric hindrance of the ortho-amino group requires a robust catalyst system.

-

Reagents:

-

Aryl Boronic Acid (5.0 equiv).

-

Catalyst:

(0.1 equiv) or PEPPSI-IPr (0.05 equiv) for difficult substrates. -

Base:

(aqueous) or -

Solvent: DMF or Dioxane.

-

-

Procedure:

-

Place the resin in a reactor vial.

-

Dissolve the Boronic Acid and Base in DMF (3 mL). Degas with Nitrogen/Argon for 10 minutes.

-

Add the Catalyst to the solution and transfer immediately to the resin.

-

Heat at 90°C for 12 hours under inert atmosphere.

-

Wash: DMF (3x), dilute aqueous Sodium Diethyldithiocarbamate (to scavenge Pd), DMF (3x), DCM (3x).

-

Note: The 4-amino group is generally unreactive under these conditions, but if using Buchwald coupling (aminations), the free amine must be protected or accounted for.

-

Protocol C: Acylation of the Pendant Amine

Objective: Derivatize the aniline nitrogen (Vector 2).

-

Reagents:

-

Acid Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl) (5.0 equiv).

-

Base: DIPEA (Diisopropylethylamine) (10.0 equiv).

-

Solvent: DCM (Anhydrous).

-

-

Procedure:

-

Swell resin in DCM.[1]

-

Add DIPEA followed by the Acid Chloride.

-

Shake at room temperature for 2 hours.

-

Perform a Kaiser Test (Ninhydrin). The resin should turn from dark/colored to yellow/colorless, indicating consumption of the free aniline.

-

Results Interpretation & Troubleshooting

Data Summary Table: Expected Outcomes

| Step | Test / Observation | Success Criteria | Common Failure Mode |

| Cyclization | LC-MS (Mini-cleavage) | Mass = Core + 183 (Br-Ar-N fragment). Isotope pattern 79Br/81Br present. | Incomplete oxidation (Mass + 2). Fix: Add 5% DDQ or extend heating. |

| Suzuki | LC-MS | Loss of Br isotope pattern. Mass shift corresponding to Boronic Acid. | De-bromination (Hydrodebromination). Fix: Use anhydrous conditions or switch to mild base ( |

| Acylation | Kaiser Test | Negative (Yellow beads). | Steric hindrance from ortho-Br. Fix: Use Pyridine as solvent + DMAP catalyst. |

Troubleshooting the "Ortho-Effect"

The bromine atom at position 3 is ortho to the amino group at position 4.

-

Issue: This creates significant steric crowding, making acylation of the amine difficult with bulky acid chlorides.

-

Solution: If standard acylation fails, employ microwave irradiation (50°C, 20 mins) or convert the acid chloride to a more reactive mixed anhydride in situ.

References

-

Solid-Phase Synthesis of Benzimidazoles (General Mechanism)

-

Hermann, T., et al. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron Letters.

- Note: Describes the oxidative cyclization of aldehydes with resin-bound diamines using air/DDQ.

-

-

Reductive Amination on Solid Support

-

Pels, K., et al. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS Combinatorial Science.[2]

- Note: Validates the use of borohydride reagents with aldehyde linkers.

-

-

Suzuki Coupling on Solid Phase (Aryl Bromides)

-

Frenette, R., & Friesen, R. W. (1994). Biaryl synthesis via Suzuki coupling on solid support. Tetrahedron Letters.

- Note: Foundational text for Pd-coupling on resin-bound aryl halides.

-

-

Properties of this compound

-

BenchChem Technical Data. (2024).[3] 4-Bromobenzaldehyde: Properties and Reactivity.

- Note: Provides physical data and solubility profiles relevant to the starting m

-

-

Green Synthesis of Benzimidazoles

-

Raja, D., et al. (2020).[4] Oxidative Cyclization Strategy for Benzimidazoles. Journal of Organic Chemistry.

- Note: Supports the "open air" oxid

-

Sources

Troubleshooting & Optimization

Side reactions and byproduct formation in Suzuki coupling of 4-Amino-3-bromobenzaldehyde

Welcome to the Technical Support Center for the Suzuki coupling of 4-Amino-3-bromobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities arising from the unique functionalities of this substrate.

Introduction: The Challenge of this compound in Suzuki Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its robustness in forming carbon-carbon bonds. However, the successful application of this reaction to highly functionalized substrates like this compound requires a nuanced understanding of its potential pitfalls. The presence of both an electron-donating amino group and an electron-withdrawing, and potentially coordinating, aldehyde group on the same aromatic ring introduces specific challenges. These functional groups can influence the catalytic cycle and promote undesired side reactions, leading to reduced yields and complex purification profiles.

This guide will dissect the common issues encountered in the Suzuki coupling of this compound, offering logical, evidence-based solutions to overcome them.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems observed during the Suzuki coupling of this compound, providing potential causes and actionable solutions.

Problem 1: Low Conversion of this compound

Symptom: Your reaction stalls, leaving a significant amount of unreacted this compound, even after extended reaction times.

Potential Causes & Solutions:

-

Catalyst Inhibition by the Amino Group: The lone pair of electrons on the amino group can coordinate to the palladium center, leading to catalyst deactivation or the formation of unreactive complexes.[1]

-

Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands can promote the desired catalytic cycle and minimize inhibition by sterically hindering the coordination of the amino group.

-

Solution 2: In situ Protection: While less ideal due to additional synthetic steps, temporary protection of the amino group (e.g., as a carbamate) can prevent its interference with the catalyst.

-

-

Insufficient Catalyst Activity: The electronic properties of this compound may require a more active catalyst system.

-

Solution: Catalyst System Optimization:

-

Palladium Precursor: Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.

-

Ligand-to-Metal Ratio: Optimize the ligand-to-palladium ratio. Typically, a 1:1 to 2:1 ratio is effective, but this can be substrate-dependent.

-

-

-

Poor Solubility of Reactants or Base: Inadequate solubility can lead to a heterogeneous reaction mixture and slow reaction rates.

-

Solution: Solvent and Base Screening:

-

Solvent: A mixture of a polar aprotic solvent (e.g., dioxane, THF, DMF) and water is often effective. The water is crucial for the transmetalation step.

-

Base: Ensure the chosen base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) has sufficient solubility in the reaction medium. Finely grinding the base can improve its efficacy.

-

-

Problem 2: Formation of Significant Byproducts

Symptom: Your crude reaction mixture shows multiple spots on TLC or peaks in LC-MS, indicating the formation of undesired products alongside the desired coupled product.

This section details the most common byproducts and strategies for their mitigation.

FAQ: Common Side Reactions and Their Mitigation

Q1: I am observing a significant amount of 4-aminobenzaldehyde (dehalogenated byproduct) in my reaction. What is causing this and how can I prevent it?

A1: The formation of 4-aminobenzaldehyde is a result of a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom.

-

Mechanism: This can occur through various pathways, including protonolysis of the organopalladium intermediate or a competing reductive process.

-

Troubleshooting:

-

Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like alkoxides.

-

Solvent Purity: Ensure your solvent is free of impurities that could act as a hydrogen source.

-

Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the desired cross-coupling.

-

Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands can be beneficial.

-

Q2: My reaction is producing a homocoupled byproduct of my boronic acid. How can I minimize this?

A2: The homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is a common side reaction, often promoted by the presence of oxygen.

-

Mechanism: This oxidative homocoupling is typically mediated by the palladium catalyst.

-

Troubleshooting:

-

Inert Atmosphere: It is crucial to thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas.

-

Palladium Source: Using a Pd(0) source directly can sometimes reduce homocoupling compared to Pd(II) precursors which may require an in-situ reduction step that can be sensitive to reaction conditions.

-

Q3: I have identified a byproduct corresponding to the reduction of the aldehyde group to a hydroxymethyl group. Why is this happening and what can I do?

A3: The reduction of the aldehyde to an alcohol is a known potential side reaction in palladium-catalyzed couplings, particularly at elevated temperatures and in the presence of certain bases and solvents.

-

Mechanism: The palladium catalyst, in combination with a suitable hydrogen source in the reaction mixture (which can sometimes be the solvent or additives), can catalyze the reduction of the aldehyde.

-

Troubleshooting:

-

Reaction Temperature: This side reaction is often more prevalent at higher temperatures. Reducing the reaction temperature, if the desired coupling still proceeds at a reasonable rate, can be an effective strategy.

-

Choice of Base and Solvent: Certain base/solvent combinations may be more prone to promoting this reduction. For example, using an alcohol as a solvent can sometimes lead to transfer hydrogenation. Sticking to aprotic solvents like dioxane or THF is generally advisable.

-

Reaction Time: Minimizing the reaction time can also help to reduce the formation of this byproduct. Monitor the reaction closely and quench it as soon as the starting material is consumed.

-

Q4: Can the amino and aldehyde groups react with each other under the reaction conditions?

A4: While less common under standard Suzuki conditions, the formation of imines or other condensation products between the amino and aldehyde groups of two molecules of the starting material or product is a theoretical possibility, especially at high concentrations and temperatures.

-

Mitigation:

-

Concentration: Running the reaction at a lower concentration may disfavor bimolecular side reactions.

-

Temperature: As with other side reactions, using the lowest effective temperature is recommended.

-

Visualizing the Suzuki Coupling and Potential Side Reactions

To better understand the processes at play, the following diagrams illustrate the general Suzuki catalytic cycle and the points where common side reactions can occur with this compound.

Caption: Suzuki cycle and competing side reactions.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a representative protocol and may require optimization for your specific boronic acid and desired scale.

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water) via syringe.

-

Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if using a separate ligand, e.g., SPhos, 2-10 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

| Issue | Common Byproduct | Key Parameters to Optimize | Recommended Starting Point |

| Low Conversion | Unreacted Starting Material | Catalyst, Ligand, Base, Solvent, Temperature | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos, K₂CO₃, Dioxane/H₂O, 80-90 °C |

| Dehalogenation | 4-Aminobenzaldehyde | Base, Temperature, Hydrogen Sources | K₂CO₃ or K₃PO₄, Lower Temperature (e.g., 70-80 °C) |

| Homocoupling | Dimer of Boronic Acid | Inert Atmosphere, Catalyst Precursor | Thorough Degassing, Pd(0) Source |

| Aldehyde Reduction | Corresponding Alcohol | Temperature, Reaction Time | Lowest Effective Temperature, Monitor Reaction Closely |

Concluding Remarks

The Suzuki coupling of this compound is a powerful transformation for the synthesis of complex molecules. However, success hinges on a careful consideration of the substrate's unique electronic and functional group landscape. By anticipating and systematically addressing the potential side reactions of dehalogenation, homocoupling, and aldehyde reduction, researchers can optimize their reaction conditions to achieve high yields of the desired product. This guide provides a framework for troubleshooting, but empirical optimization will always be key to mastering this challenging yet rewarding reaction.

References

-

Hkiri, S., Touil, S., Samarat, A., & Sémeril, D. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25, 1-13. [Link]

-

Li, G., Wei, H., Gao, Y., & Wang, J. (2015). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chinese Journal of Chemistry, 33(8), 912-916. [Link]

-

Yoneda, T. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 7, 2026, from [Link]

-

Gagnon, A., & Du, G. (2019). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 38(17), 3286-3297. [Link]

Sources

Purification of crude 4-Amino-3-bromobenzaldehyde by recrystallization

Technical Support Center: Purification of 4-Amino-3-bromobenzaldehyde

Welcome to the technical support guide for the purification of crude this compound via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who handle substituted aromatic aldehydes. Our goal is to provide practical, field-tested insights to overcome common challenges in obtaining this key synthetic intermediate in high purity.

The structural integrity and purity of starting materials like this compound are paramount in drug discovery and development, as impurities can lead to unforeseen side reactions, altered biological activity, and complications in downstream applications. Recrystallization remains a powerful, cost-effective, and scalable technique for purification, provided the process is well-understood and optimized.[1] This guide synthesizes fundamental principles with actionable troubleshooting advice to enhance the efficiency and success of your purification workflows.

Troubleshooting Guide: Recrystallization of this compound

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I've followed a standard protocol, but my final yield of purified this compound is significantly lower than expected. What are the likely causes and solutions?

Answer:

Low recovery is a frequent challenge in recrystallization. The root cause typically lies in a suboptimal balance of solubility. Here’s a breakdown of potential issues and corrective actions:

-

Excessive Solvent Volume: The most common error is using too much solvent to dissolve the crude material.[2] The principle of recrystallization relies on the solute being sparingly soluble in the cold solvent.[3] If an excessive volume is used, a significant amount of the product will remain dissolved in the mother liquor even after cooling, leading to poor recovery.

-

Causality: The concentration of the target compound in the cold solution remains below its saturation point, preventing precipitation.

-

Solution: Before filtering, place the flask back on the heat source and carefully boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool again. If you consistently face this issue, systematically reduce the initial volume of solvent in subsequent experiments.

-

-

Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools even slightly during this transfer, the product can crystallize prematurely on the filter paper or in the funnel stem, which is then discarded with the impurities.[2]

-

Causality: The temperature drops below the saturation point in the chosen solvent volume, causing rapid precipitation.

-

Solution: Ensure all your equipment is pre-heated. Use a heated filter funnel or, at a minimum, pre-heat the funnel and receiving flask with hot solvent vapor before filtration. Perform the filtration step as quickly as possible. Adding a slight excess of hot solvent (5-10%) before filtration can provide a safety margin, which can then be boiled off before cooling.

-

-

Cooling Rate is Too Rapid: Plunging a hot solution directly into an ice bath ("shock cooling") can cause the compound to "crash out" as a very fine, almost amorphous precipitate.[2] These fine particles can pass through the pores of the filter paper during collection, leading to mechanical loss of product.

-

Causality: Rapid cooling favors nucleation over crystal growth, resulting in tiny crystallites that are difficult to isolate.

-

Solution: Employ a stepwise cooling process. Allow the hot, clear solution to cool slowly to room temperature on a benchtop, insulated by a cork ring or paper towels.[4] Once crystal formation at room temperature ceases, then transfer the flask to an ice bath to maximize the recovery of the remaining dissolved product.

-

Question 2: My final product is oily, discolored, or forms a sticky solid instead of fine crystals. How can I resolve this?

Answer:

The formation of oils or impure solids indicates either a problem with the solvent system or the presence of specific types of impurities.

-

"Oiling Out": This occurs when the saturated solution is cooled to a temperature that is still above the melting point of your compound. The compound separates as a liquid (oil) rather than a solid.

-

Causality: The solute is effectively "melting" out of the solution instead of crystallizing. This is common with lower-melting point solids or when the boiling point of the solvent is significantly higher than the solute's melting point.

-

Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional "soluble solvent" (10-15% more) to lower the saturation temperature.[4] This ensures that crystallization begins at a lower temperature, hopefully below the compound's melting point. Alternatively, switching to a lower-boiling point solvent may be necessary.

-

-

Persistent Color: If the crude this compound is yellow or brown and this color persists in the final product, it is likely due to highly colored, polar, or polymeric impurities. The amino group, in particular, is susceptible to air oxidation over time, which can generate colored byproducts.[5]

-

Causality: The colored impurities have solubility characteristics similar to the target compound in the chosen solvent.

-

Solution: Incorporate an activated charcoal treatment. After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute mass). Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Remove the charcoal via hot gravity filtration before allowing the solution to cool.[6] Caution: Using too much charcoal can adsorb your product and reduce the yield.

-

-

Co-precipitation of Impurities: If the melting point of your product is broad or low, soluble impurities may be co-precipitating or becoming trapped within the crystal lattice.

-

Causality: Impurities with similar structures and polarities can fit into the growing crystal lattice, disrupting its purity. This is exacerbated by rapid crystal growth.

-

Solution: Ensure the cooling process is as slow as possible to allow for the formation of well-ordered crystals, which naturally exclude impurities.[3] If this fails, a different solvent system may be required. An ideal solvent will dissolve the target compound well when hot but have poor solubility for the major impurities, or vice-versa.[1]

-

Question 3: I've dissolved my compound in hot solvent and allowed it to cool, but no crystals have formed, even after an extended period in an ice bath. What should I do?

Answer:

This is a classic case of either excessive solvent use or a supersaturated solution that is resistant to nucleation.

-

Supersaturation: The solution holds more dissolved solute than it theoretically should at that temperature. Crystal formation requires an initial energy barrier for nucleation to be overcome.

-

Causality: The absence of nucleation sites (impurities, dust, scratches) prevents the crystallization process from starting.

-

Solution 1 (Induce Nucleation): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches create high-energy sites that can serve as templates for crystal growth.[7]

-

Solution 2 (Seed Crystals): If you have a small amount of pure this compound from a previous batch, add a single tiny crystal to the cold solution. This "seed" provides a perfect template for other molecules to deposit onto, initiating crystallization.

-

Solution 3 (Reduce Solvent): As a last resort, if nucleation cannot be induced, it is highly likely too much solvent was used.[4] Gently heat the solution to boil off some of the solvent and repeat the slow cooling process.

-

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for this compound?

The ideal solvent is the cornerstone of a successful recrystallization.[3] The key principle is that the target compound should be highly soluble at the solvent's boiling point but sparingly or insoluble at low temperatures (e.g., 0-4 °C).[3][6]

Given the structure of this compound (an aromatic ring with polar amino and aldehyde groups), moderately polar solvents are a good starting point.[8]

-

Recommended Single Solvents to Screen:

-

Ethanol or Isopropanol: Alcohols often work well for aromatic compounds containing hydrogen-bonding groups.[7]

-

Ethyl Acetate: An ester that can be effective for moderately polar compounds.

-

Toluene: A less polar option; may be useful if the compound is less soluble than anticipated in more polar solvents.

-

-

Recommended Mixed Solvent Systems:

-

If the compound is too soluble in one solvent (e.g., Methanol) and poorly soluble in another (e.g., Water), a mixed solvent system is ideal.

-

Ethanol/Water: Dissolve the crude solid in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two more of hot ethanol to redissolve the precipitate and then allow it to cool slowly.

-

Dichloromethane/Methanol: This system has been reported for the closely related 4-amino-3-bromobenzoic acid and is worth screening.[9]

-

Q2: What are the common impurities I should expect in crude this compound?

Impurities are typically derived from the synthetic route. A common synthesis involves the bromination of 4-aminobenzaldehyde. Potential impurities would include:

-

Unreacted 4-aminobenzaldehyde: The starting material.

-

4-Amino-3,5-dibromobenzaldehyde: A di-brominated byproduct from over-bromination.

-

Starting materials from other routes: For example, if synthesized from 3-bromobenzaldehyde, residual starting material or other isomers could be present.[10][11]

-

Oxidation products: The aldehyde group can oxidize to a carboxylic acid, and the amino group can form colored oxidation byproducts.

Q3: What are the key physical properties and safety considerations for this compound?

It is crucial to handle this chemical with appropriate care.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO | [12][13] |

| Molecular Weight | ~200.03 g/mol | [12] |

| Appearance | Typically a yellow to brown powder in its crude form. | [13] |

| Purity (Commercial) | Often available at ≥95% purity before recrystallization. | [13] |

Safety Profile: While specific data for this compound is limited, data from closely related bromobenzaldehydes indicates the following hazards. Always consult the specific Safety Data Sheet (SDS) from your supplier.

-

Harmful if swallowed. [14]

-

Causes skin and serious eye irritation. [14]

-

May cause respiratory irritation. [14]

-

May cause an allergic skin reaction.

Recommended PPE:

-

Wear chemical safety goggles or a face shield.

-

Wear nitrile gloves.

-

Use a lab coat.

-

Handle in a well-ventilated chemical fume hood to avoid inhaling dust.[15][16]

Q4: How do I confirm the purity of my recrystallized product?

A combination of physical and spectroscopic methods should be used:

-

Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range (typically <2 °C). A broad or depressed melting range indicates the presence of impurities.

-

Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

-

Spectroscopic Analysis (NMR/IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared Spectroscopy can confirm the chemical structure and identify the presence of any residual solvents or impurities.

Visualized Workflow and Diagrams

Standard Recrystallization Protocol

Below is a detailed, step-by-step methodology for a typical recrystallization experiment.

-

Solvent Selection: Test the solubility of a small amount of crude material in various solvents to find one that requires heating for dissolution and allows precipitation upon cooling.

-

Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

-

Hot Gravity Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask.[3]

-

Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature.[3] Once crystal growth appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization Workflow Diagram

Sources

- 1. mt.com [mt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. edu.rsc.org [edu.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. reddit.com [reddit.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 12. This compound | C7H6BrNO | CID 10910522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound 95% | CAS: 42580-44-9 | AChemBlock [achemblock.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. echemi.com [echemi.com]

Removing common impurities from 4-Amino-3-bromobenzaldehyde synthesis

Topic: Impurity Removal & Process Optimization Ticket ID: #ABBA-SYN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Goldilocks" Halogenation

Welcome to the technical support hub for 4-Amino-3-bromobenzaldehyde (CAS: 42580-44-9).[1][2] If you are accessing this guide, you are likely facing one of three critical issues:

-

Over-bromination: Your HPLC shows a persistent peak of 4-amino-3,5-dibromobenzaldehyde.

-

Starting Material Breakthrough: Unreacted 4-aminobenzaldehyde remains despite adding excess bromine.

-

Degradation: Your bright yellow product is turning into a dark tar (polymerization) or white solid (oxidation) upon storage.

This molecule is a critical intermediate (e.g., for Ambroxol synthesis). Its synthesis is a balancing act: the amino group strongly activates the ring, inviting multiple brominations, while the aldehyde group is sensitive to oxidation.

Part 1: Troubleshooting Modules (Q&A)

Module A: The "Di-Bromo" Nightmare (Over-Bromination)

User Question: I am using elemental Bromine (Br2) in acetic acid. I consistently get ~15% of the 3,5-dibromo impurity. Column chromatography is difficult because the spots overlap. How do I fix this?

Technical Diagnosis: The amino group (-NH2) is a powerful ortho, para-director. Once the first bromine is added at the 3-position, the ring remains activated enough to accept a second bromine at the 5-position. Elemental bromine is an aggressive electrophile; high local concentrations during addition make di-bromination inevitable.

Corrective Actions:

-

Switch Reagents (Prevention): Move from elemental Bromine (

) to N-Bromosuccinimide (NBS) .-

Why: NBS provides a low, steady-state concentration of bromine radicals or electrophilic bromine. This kinetic control favors mono-substitution over di-substitution [1].

-

-

Temperature Control: Conduct the reaction at 0°C to -5°C .

-

Why: Lower temperatures increase the activation energy barrier for the second bromination event.

-

-

Purification Strategy (The Fix):

-

Do not rely on chromatography. The polarity difference (ΔRf) between the mono- and di-bromo species is often negligible.

-

Use Fractional Recrystallization: The 3,5-dibromo impurity is more symmetrical and typically has lower solubility in non-polar solvents than the mono-bromo product.

-

Solvent System: Ethyl Acetate / Hexanes (See Protocol B).

-

Module B: Starting Material Contamination

User Question: I stopped the reaction to avoid over-bromination, but now I have 10% unreacted starting material. It co-elutes with my product.

Technical Diagnosis: You are stuck in a "conversion vs. selectivity" trap. The 4-aminobenzaldehyde starting material (SM) is slightly more basic than the brominated product (Br is electron-withdrawing).

Corrective Actions:

-

Exploit pKa Differences (Acid Wash):

-

Dissolve the crude mixture in a non-polar solvent (Dichloromethane or Toluene).

-

Wash with dilute aqueous acid (e.g., 5% HCl) very carefully.

-

Mechanism:[3][4][5][6][7][8][9][10] The unreacted SM (more basic) will protonate and move to the aqueous layer before the brominated product (less basic) does. Monitor the organic layer by TLC until the SM spot disappears.

-

-

Stoichiometry Adjustment: Use exactly 1.05 equivalents of NBS. Do not go to 1.2 eq. It is better to have 2% SM (removable by wash) than 10% di-bromo (hard to remove).

Module C: Product Instability (Darkening/Tars)

User Question: My product was a yellow solid, but after a week in the desiccator, it turned brown/black. NMR shows broad peaks.

Technical Diagnosis: You are witnessing Schiff Base Polymerization . You have a molecule with a nucleophile (-NH2) and an electrophile (-CHO) on the same ring. Over time, they react intermolecularly to form oligomers (imines).

Corrective Actions:

-

Storage: Store strictly at -20°C under Argon/Nitrogen. Heat accelerates polymerization.

-

Form a Salt: If you do not need the free base immediately, convert the product to its Hydrochloride Salt (this compound·HCl). The salt protonates the amine, killing its nucleophilicity and preventing self-polymerization.

Part 2: Visualizing the Chemistry

Diagram 1: Reaction Pathways & Impurity Genesis

This flowchart illustrates the kinetic competition between the desired product and the killer impurities.

Caption: Reaction pathway showing the genesis of the 3,5-dibromo impurity (red path) and storage degradation products (yellow/grey dashed paths).

Diagram 2: Purification Decision Tree

Follow this logic to determine the correct purification method based on your crude analysis.

Caption: Decision tree for selecting between recrystallization (for di-bromo removal) and acid washing (for starting material removal).

Part 3: Validated Protocols

Protocol A: Synthesis via NBS (Recommended Route)

This method minimizes di-bromo formation compared to elemental bromine [1] [2].

Reagents:

-

4-Aminobenzaldehyde (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Dichloromethane (DCM) or Acetonitrile (ACN) (10 volumes)

Steps:

-

Dissolve 4-aminobenzaldehyde in DCM. Cool to 0°C .

-

Dissolve NBS in a minimal amount of the same solvent.

-

Add the NBS solution dropwise over 30–60 minutes. Crucial: Rapid addition causes local hotspots and over-bromination.

-

Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench: Add water to stop the reaction.

-

Workup: Wash organic layer with water (2x) and Brine (1x). Dry over

.[11] -

Evaporate solvent to yield the crude yellow solid.[11]

Protocol B: Purification via Recrystallization

Target: Removal of 3,5-dibromo impurity.

Solvent System: Ethyl Acetate (Good solvent) / Hexanes (Anti-solvent).

Steps:

-

Place crude solid in a flask with a stir bar.

-

Add Ethyl Acetate (minimum amount required to dissolve the solid at boiling point, ~60-70°C).

-

Once dissolved, remove from heat.

-

While still hot, slowly add Hexanes dropwise until the solution turns slightly turbid (cloudy).

-

Add 1-2 drops of Ethyl Acetate to clear the turbidity.

-

Allow the flask to cool to room temperature slowly (do not use an ice bath immediately; rapid cooling traps impurities).

-

Once room temp, move to a fridge/freezer for 2 hours.

-

Filter the crystals. The 3,5-dibromo impurity typically remains in the mother liquor or precipitates first depending on the specific ratio (fractional crystallization). Note: If the di-bromo is the major precipitate, your filtrate contains the pure product.

Part 4: Data Summary & Specifications

| Parameter | Specification / Behavior |

| Appearance | Yellow to brownish crystalline powder. |

| Melting Point | ~65–67°C (Pure Mono-bromo) [3]. |

| TLC (Hex:EtOAc 3:1) | Product: Rf ~0.4 Di-Bromo: Rf ~0.6 (Less polar) SM: Rf ~0.35 (Close to product) |

| Solubility | Soluble in DCM, EtOAc, Ethanol. Insoluble in Water, Hexanes. |

| Storage | -20°C , Inert Gas, Dark. (Shelf life: <3 months as free base). |

References

-

N-Bromosuccinimide Mechanisms: Pearson, R. E., & Martin, J. C. (1963).[4] The Mechanism of Allylic Bromination. Journal of the American Chemical Society.[4] Link(Context: Establishes NBS as a controlled source of bromine radicals/electrophiles).

-

Synthesis of Bromobenzaldehydes: Preparation of 3-bromobenzaldehyde. US Patent 4036887A.[8] Link(Context: Discusses bromination selectivity issues).

-

Physical Properties: PubChem Compound Summary for CID 10910522, this compound. National Center for Biotechnology Information (2025). Link(Context: Melting point and physical data verification).

-

Recrystallization Techniques: University of Rochester, Department of Chemistry. Solvents for Recrystallization. Link(Context: General solvent selection logic for aryl amines).

Sources

- 1. This compound | C7H6BrNO | CID 10910522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide - Google Patents [patents.google.com]

- 6. ijpsr.com [ijpsr.com]

- 7. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 8. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

- 10. fishersci.com [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: 4-Amino-3-bromobenzaldehyde Stability

The following technical guide serves as a specialized support resource for researchers working with 4-Amino-3-bromobenzaldehyde . This compound presents a classic "Trojan Horse" stability challenge: it contains both a nucleophile (amine) and an electrophile (aldehyde) on the same aromatic scaffold, making it prone to spontaneous self-condensation (polymerization).[1]

Ticket ID: #ABBA-STAB-001 Topic: Prevention of Self-Condensation & Polymerization Severity: High (Irreversible Sample Loss)[1][2]

Core Directive: The "Schiff Base" Trap